molecular formula C16H10Cl2F3N3O2 B11569252 Methyl 7,9-dichloro-4-phenyl-2-(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine-2-carboxylate

Methyl 7,9-dichloro-4-phenyl-2-(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine-2-carboxylate

Cat. No.: B11569252
M. Wt: 404.2 g/mol
InChI Key: JBNSVQPLLBNWSI-UHFFFAOYSA-N
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Description

Methyl 7,9-dichloro-4-phenyl-2-(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine-2-carboxylate is a complex organic compound that belongs to the class of pyridotriazines. This compound is characterized by its unique structure, which includes a pyrido[1,2-a][1,3,5]triazine core, substituted with chloro, phenyl, and trifluoromethyl groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7,9-dichloro-4-phenyl-2-(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridotriazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrido[1,2-a][1,3,5]triazine ring.

    Introduction of Substituents: The chloro, phenyl, and trifluoromethyl groups are introduced through various substitution reactions.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 7,9-dichloro-4-phenyl-2-(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chloro groups.

Scientific Research Applications

Methyl 7,9-dichloro-4-phenyl-2-(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential therapeutic effects.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of Methyl 7,9-dichloro-4-phenyl-2-(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction processes.

    Modulating Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of substituents, which imparts distinct chemical properties and biological activities. The presence of both chloro and trifluoromethyl groups enhances its reactivity and potential for diverse applications.

Properties

Molecular Formula

C16H10Cl2F3N3O2

Molecular Weight

404.2 g/mol

IUPAC Name

methyl 7,9-dichloro-4-phenyl-2-(trifluoromethyl)pyrido[1,2-a][1,3,5]triazine-2-carboxylate

InChI

InChI=1S/C16H10Cl2F3N3O2/c1-26-14(25)15(16(19,20)21)22-12(9-5-3-2-4-6-9)24-8-10(17)7-11(18)13(24)23-15/h2-8H,1H3

InChI Key

JBNSVQPLLBNWSI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(N=C(N2C=C(C=C(C2=N1)Cl)Cl)C3=CC=CC=C3)C(F)(F)F

Origin of Product

United States

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